3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one
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Overview
Description
3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core structure with a phenacyl group attached at the 3-position and a dihydro moiety at the 3,4-positions. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroquinoxalin-2-ones, have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s worth noting that related compounds have been studied for their antiviral and anti-inflammatory activities
Biochemical Pathways
Related compounds have shown to have antiviral and anti-inflammatory activities, suggesting they may interact with pathways related to these biological processes .
Result of Action
Related compounds have demonstrated antiviral and anti-inflammatory activities, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of o-phenylenediamines with aroylpyruvates . This reaction typically proceeds under mild conditions and yields the desired quinoxaline derivative in good to excellent yields.
Another approach involves the use of enantiopure α-amino acids and N-Boc-2-iodoanilines, followed by cyclization . This method allows for the synthesis of enantiopure dihydroquinoxalin-2-ones with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials such as o-phenylenediamines and aroylpyruvates. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenacyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits diverse biological activities, including antiviral and anti-inflammatory properties.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals due to its chemical versatility.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinoxalin-2-one: A closely related compound with similar chemical properties and biological activities.
Quinoxaline-2,3-dione:
Uniqueness
3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the phenacyl group, which imparts specific chemical reactivity and biological activities. This compound’s ability to undergo diverse functionalization reactions makes it a valuable building block in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9,14,17H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKAPHKPMPKZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387023 |
Source
|
Record name | 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-87-5 |
Source
|
Record name | 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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